

Application Notes and Protocols: Ethyl trans-4-bromocinnamate in Palladium-Catalyzed Heck Reactions

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Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

Cat. No.: B151989

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Introduction

The Palladium-Catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes. This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. **Ethyl trans-4-bromocinnamate** is a valuable substrate in Heck reactions, serving as a versatile building block for the synthesis of a variety of substituted cinnamates and other complex molecular architectures. Its electron-withdrawing ester group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity.

These application notes provide a detailed overview of the use of **ethyl trans-4-bromocinnamate** in the Heck reaction, including general protocols, specific examples with various alkene coupling partners, and quantitative data to guide reaction optimization.

Reaction Mechanism and Principles

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (**ethyl trans-4-bromocinnamate**) to form a Pd(II) intermediate.
- Alkene Coordination and Insertion (Carbopalladation): The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond. This step typically proceeds in a syn manner.
- β -Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species. This step generally favors the formation of the more thermodynamically stable E-isomer of the product.
- Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt, thus completing the catalytic cycle.

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